molecular formula C14H9ClN2O2S B11708172 (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11708172
M. Wt: 304.8 g/mol
InChI Key: PAOFUZXUAWTZSW-YRNVUSSQSA-N
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Description

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a thioxoimidazolidinone moiety. Its distinct chemical properties make it a subject of interest for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde to form an intermediate, which is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C14H9ClN2O2S

Molecular Weight

304.8 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H9ClN2O2S/c15-9-3-1-8(2-4-9)12-6-5-10(19-12)7-11-13(18)17-14(20)16-11/h1-7H,(H2,16,17,18,20)/b11-7+

InChI Key

PAOFUZXUAWTZSW-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)N3)Cl

Origin of Product

United States

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